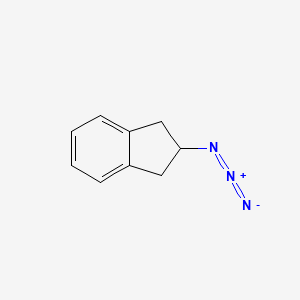

2-叠氮基-2,3-二氢-1H-茚

描述

2-Azido-2,3-dihydro-1H-indene is a compound that is likely to be of interest due to its azide functional group and the indene structure. While the specific compound is not directly studied in the provided papers, related compounds and reactions involving azides and indene derivatives are discussed, which can provide insights into the chemistry of 2-azido-2,3-dihydro-1H-indene.

Synthesis Analysis

The synthesis of related azide-containing heterocycles is described in the papers. For instance, a palladium-catalyzed reaction is used to create indeno[1,2-c]azepin-3(2H)-ones, which are compounds that incorporate both indene and unsaturated seven-membered ring lactam skeletons . Although this does not directly describe the synthesis of 2-azido-2,3-dihydro-1H-indene, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azides is a topic of interest in the papers. For example, the molecular structure and conformation of 2,3-diazido-1,3-butadiene are studied using electron diffraction and IR spectroscopy . This research provides valuable information on the bond angles and distances in azide groups, which could be relevant when considering the molecular structure of 2-azido-2,3-dihydro-1H-indene.

Chemical Reactions Analysis

The reactivity of azide-containing compounds is explored in several studies. The synthesis of polyhydroxylated 2H-azirines from azido sugars demonstrates the transformation of beta-iodo azides into vinyl azides, which upon thermolysis or photolysis yield azirines . Additionally, the direct observation of 2-methylene-2H-azirine through photolysis of azidopropadiene provides insight into the reactivity of unsaturated azides . These studies suggest that 2-azido-2,3-dihydro-1H-indene could potentially undergo similar reactions, leading to interesting heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-azido-2,3-dihydro-1H-indene are not detailed in the papers, the general properties of azides and related heterocycles can be inferred. Azides are known for their high reactivity, particularly in click chemistry and cycloaddition reactions. The presence of the indene moiety could confer aromaticity and stability to the compound, affecting its reactivity and physical properties. The studies on related compounds provide a foundation for predicting the behavior of 2-azido-2,3-dihydro-1H-indene in various chemical contexts .

科学研究应用

分子结构和振动研究

2,3-二氢-1H-茚(一种烃类石化化合物)及其衍生物的分子结构和振动特性已得到研究。使用密度泛函理论计算分析了这些分子的平衡几何构型和谐波频率,揭示了非平面的优化分子骨架。这项研究表明,1H-茚-1,3(2H)-二酮等衍生物比 2,3-二氢-1H-茚反应性更强、极性更大,影响了它们在各种化学和制药过程中的潜在应用(Prasad 等人,2010)。

合成和结构分析

对 2,3-二氢-1H-茚衍生物的合成和结构分析的研究为理解它们的潜在应用做出了重大贡献。例如,涉及通过亲电环化合成茚衍生物的研究以及对其 NMR 光谱的分析,提供了对它们的分子性质和在有机合成和药物化学中的潜在用途的见解(Khan 和 Wirth,2009),(Jovanović 等人,2001)。

药学应用

多项研究探索了 2,3-二氢-1H-茚衍生物在药学应用中的用途。例如,二螺[1H-茚-2,3'-吡咯烷-2',3''-[3H]吲哚]-1,2''(1''H)-二酮的合成表现出有希望的抗肿瘤活性,证明了这些化合物在开发新的癌症疗法中的潜力(Girgis,2009)。此外,血清素再摄取抑制剂(+)-顺式-2,3-二氢-2-[(甲基氨基)甲基]-1- [4-(三氟甲基)苯氧基]-1H-茚盐酸盐的绝对构型已经确定,突出了 2,3-二氢-1H-茚衍生物在神经药物开发中的作用(Michals 和 Smith,1993)。

缓蚀和材料科学

研究了茚酮衍生物在盐酸溶液中对低碳钢的防腐蚀性能,表明这些化合物具有良好的缓蚀性能。这项研究为 2,3-二氢-1H-茚衍生物在防腐和材料科学中的应用开辟了道路(Saady 等人,2018)。

作用机制

Target of Action

The primary target of 2-azido-2,3-dihydro-1H-indene is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix (ECM). DDR1 plays a crucial role in various cellular processes, including cell proliferation, adhesion, migration, and matrix remodeling .

Mode of Action

2-Azido-2,3-dihydro-1H-indene interacts with DDR1, binding with a Kd value of 5.9 nM and suppressing the kinase activity with an IC50 value of 14.9 nM . This interaction inhibits collagen-induced DDR1 signaling, leading to changes in cellular processes such as epithelial-mesenchymal transition .

Biochemical Pathways

The inhibition of DDR1 signaling by 2-azido-2,3-dihydro-1H-indene affects several biochemical pathways. DDR1 is involved in various cellular signaling pathways, and its dysregulation can lead to metastatic cancer progressions . By inhibiting DDR1, this compound can potentially disrupt these pathways and their downstream effects.

Pharmacokinetics

Its potent inhibition of ddr1 and its promising in vivo therapeutic efficacy suggest that it may have favorable bioavailability .

Result of Action

The action of 2-azido-2,3-dihydro-1H-indene results in the potent inhibition of collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also suppresses the colony formation of pancreatic cancer cells in a dose-dependent manner . In orthotopic mouse models of pancreatic cancer, it exhibits promising in vivo therapeutic efficacy .

属性

IUPAC Name |

2-azido-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWHOQSNDVASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479856 | |

| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-2,3-dihydro-1H-indene | |

CAS RN |

180260-72-4 | |

| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

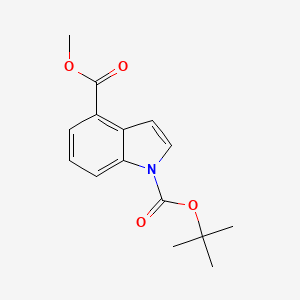

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

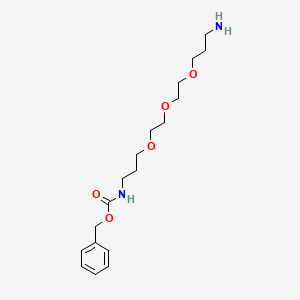

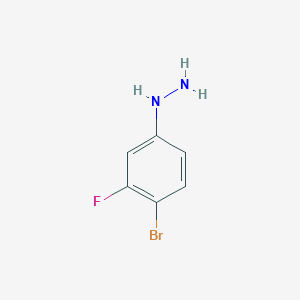

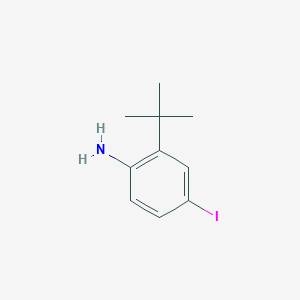

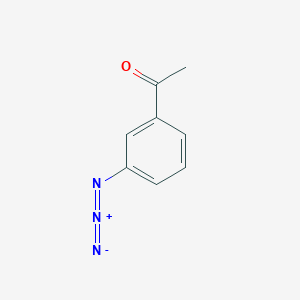

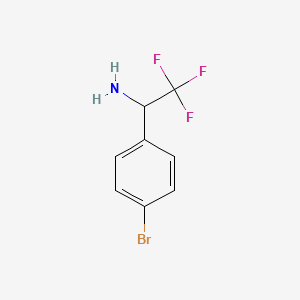

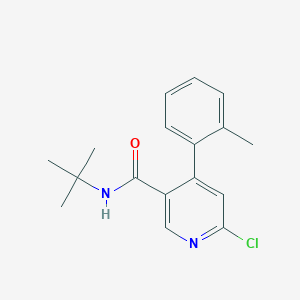

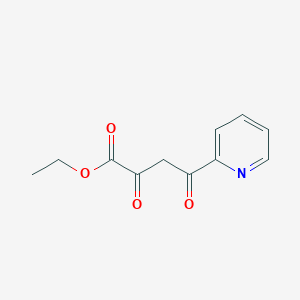

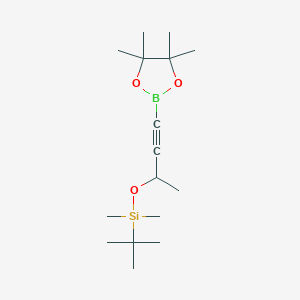

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。